molecular formula C8H17NO3 B12685701 Propanoic acid, 3-((2-hydroxy-1,1-dimethylethyl)amino)-2-methyl- CAS No. 1154344-38-3

Propanoic acid, 3-((2-hydroxy-1,1-dimethylethyl)amino)-2-methyl-

Cat. No.: B12685701
CAS No.: 1154344-38-3
M. Wt: 175.23 g/mol
InChI Key: HVRIIPPWKRKGBC-UHFFFAOYSA-N
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Description

Propanoic acid, 3-((2-hydroxy-1,1-dimethylethyl)amino)-2-methyl- is a complex organic compound with a unique structure that includes a propanoic acid backbone, a hydroxy group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-((2-hydroxy-1,1-dimethylethyl)amino)-2-methyl- typically involves multiple steps, including the introduction of the hydroxy and amino groups onto the propanoic acid backbone. Common synthetic routes may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Reaction conditions often include the use of catalysts, specific temperatures, and pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistent quality and high yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-((2-hydroxy-1,1-dimethylethyl)amino)-2-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are crucial in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce a secondary amine.

Scientific Research Applications

Propanoic acid, 3-((2-hydroxy-1,1-dimethylethyl)amino)-2-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propanoic acid, 3-((2-hydroxy-1,1-dimethylethyl)amino)-2-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-hydroxy-, 1,1-dimethylethyl ester: This compound has a similar structure but lacks the amino group.

    3-[(2-Hydroxy-1,1-dimethylethyl)amino]propanoic acid ethyl ester: This compound has a similar backbone but includes an ester group instead of a methyl group.

Uniqueness

Propanoic acid, 3-((2-hydroxy-1,1-dimethylethyl)amino)-2-methyl- is unique due to the presence of both hydroxy and amino groups on the propanoic acid backbone, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for various biological activities.

Properties

CAS No.

1154344-38-3

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

3-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropanoic acid

InChI

InChI=1S/C8H17NO3/c1-6(7(11)12)4-9-8(2,3)5-10/h6,9-10H,4-5H2,1-3H3,(H,11,12)

InChI Key

HVRIIPPWKRKGBC-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)(C)CO)C(=O)O

Origin of Product

United States

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